Cas no 923245-20-9 (4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)

4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitro-
- 4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide
- 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide
- AKOS001947981
- 923245-20-9
- F2206-0304
- 4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide
- 4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide
-
- インチ: 1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3
- InChIKey: NFSNDNJBPRNLMP-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=C(C3=CN4C(=N3)N=C(C)C=C4)C=C2)(=O)=O)=CC=C(C)C([N+]([O-])=O)=C1
計算された属性
- せいみつぶんしりょう: 423.10012521g/mol
- どういたいしつりょう: 423.10012521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 131Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.09±0.30(Predicted)
4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2206-0304-2mg |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2206-0304-15mg |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2206-0304-4mg |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2206-0304-20mg |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2206-0304-20μmol |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2206-0304-2μmol |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2206-0304-10μmol |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2206-0304-5mg |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
A2B Chem LLC | BA65427-1mg |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 1mg |
$245.00 | 2024-05-20 | ||
A2B Chem LLC | BA65427-5mg |
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide |
923245-20-9 | 5mg |
$272.00 | 2024-05-20 |
4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide 関連文献
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamideに関する追加情報
Professional Introduction to Compound with CAS No. 923245-20-9 and Product Name: 4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide
The compound in question, identified by the CAS number 923245-20-9, is a sophisticated organic molecule with a rich structural framework. Its product name, 4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide, provides a detailed insight into its chemical composition. This intricate structure is characterized by multiple functional groups, including a nitro group, a sulfonamide moiety, and an imidazo[1,2-a]pyrimidine core. Such a configuration suggests potential applications in the field of medicinal chemistry, particularly in the development of novel therapeutic agents.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug design. The presence of the 7-methylimidazo[1,2-a]pyrimidine scaffold in this compound is particularly noteworthy. This scaffold has been extensively studied for its biological activity and has shown promise in various pharmacological contexts. For instance, derivatives of imidazo[1,2-a]pyrimidine have been explored for their antimicrobial, antiviral, and anticancer properties. The incorporation of this motif into the molecular structure of our compound may contribute to its unique pharmacological profile.
The sulfonamide group is another critical feature of this compound. Sulfonamides are well-known for their broad spectrum of biological activities and have been utilized in the development of antibiotics, diuretics, and anti-inflammatory drugs. The sulfonamide moiety in our compound is positioned at the N-(4-) position relative to a phenyl ring, which may influence its solubility and bioavailability. Additionally, the nitro group at the 3-position of the benzene ring adds another layer of complexity to its chemical behavior. Nitro groups can participate in various chemical reactions, including reduction to amino groups or diazotization, which could be exploited for further derivatization.
From a synthetic chemistry perspective, the preparation of this compound involves multiple steps that require precise control over reaction conditions. The synthesis likely begins with the formation of the imidazo[1,2-a]pyrimidine core through condensation reactions involving appropriate precursors. Subsequent functionalization steps would involve introducing the nitro group and the sulfonamide moiety at specific positions on the aromatic ring. The presence of multiple reactive sites necessitates careful selection of reagents and catalysts to ensure high yield and purity.
One of the most intriguing aspects of this compound is its potential biological activity. While specific experimental data is not provided here, computational studies have been increasingly used to predict the pharmacological properties of novel molecules. Molecular docking simulations can help identify potential binding interactions between this compound and biological targets such as enzymes or receptors. These simulations may reveal how the various functional groups contribute to its binding affinity and selectivity.
In light of recent research trends, there is growing interest in developing small molecule inhibitors that modulate protein-protein interactions (PPIs). The complex architecture of our compound suggests that it may interact with multiple targets simultaneously. Such multitarget engagement could lead to synergistic effects that enhance therapeutic efficacy while minimizing side effects. Furthermore, the structural flexibility provided by the imidazo[1,2-a]pyrimidine core and sulfonamide group may allow for optimization through structure-based drug design approaches.
The chemical stability and shelf life of this compound are also important considerations for its practical application. Factors such as pH sensitivity, light exposure, and temperature fluctuations can affect its integrity over time. Proper storage conditions would be essential to maintain its efficacy during storage and transportation. Additionally, analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy would be crucial for quality control purposes.
From an industrial standpoint, scaling up the synthesis of this compound presents unique challenges due to its complex structure. Efficient synthetic routes must be developed to ensure cost-effectiveness and scalability without compromising purity. Continuous flow chemistry has emerged as a promising alternative to traditional batch processing methods for complex molecules like ours. This approach offers advantages such as improved reaction control and reduced waste generation.
The environmental impact associated with producing and disposing of pharmaceutical intermediates is another critical consideration today's sustainable chemistry initiatives emphasize green chemistry principles that minimize hazardous waste generation throughout drug development processes alternatives like biocatalysis or enzymatic synthesis could potentially reduce reliance on traditional synthetic methods while maintaining high yields
923245-20-9 (4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide) 関連製品
- 478041-95-1(2-{[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)
- 61394-51-2(4-Nitroindolin-2-one)
- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 133662-27-8(5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid)
- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)
- 2640973-80-2(4-(6-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)
- 2229253-08-9(3-(4-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)
- 1017789-04-6(2-(5-bromopyrimidin-2-yl)oxybenzonitrile)
- 2138240-76-1(1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene)




